2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid
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Overview
Description
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring, which is further connected to a benzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid typically involves multiple steps:
Fmoc Protection: The piperidine ring is first protected with the Fmoc group using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected piperidine is then coupled with benzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: DCC and DMAP in dichloromethane (DCM) are typical reagents.
Major Products
Deprotection: Yields the free amine form of the piperidine derivative.
Substitution: Depending on the substituents introduced, various substituted benzoic acids can be formed.
Scientific Research Applications
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the design and synthesis of pharmaceutical compounds.
Bioconjugation: Employed in the modification of biomolecules for various applications in biotechnology.
Mechanism of Action
The primary function of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid is to protect amine groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid
- 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)benzoic acid offers unique advantages in peptide synthesis due to its stability and ease of deprotection. Its benzoic acid moiety also provides additional functionalization options, making it versatile for various chemical applications.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)24-12-6-1-7-19(24)18-13-15-28(16-14-18)27(31)32-17-25-22-10-4-2-8-20(22)21-9-3-5-11-23(21)25/h1-12,18,25H,13-17H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLBAMQOCDMXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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